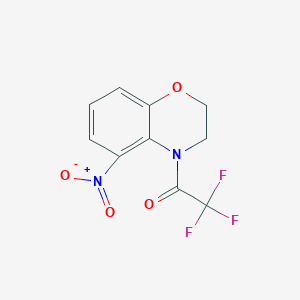

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Description

2,2,2-Trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a benzoxazine derivative characterized by a trifluoroacetyl group at the ethanone position and a nitro substituent at the 5-position of the benzoxazine ring. Benzoxazines are heterocyclic compounds with a fused benzene and oxazine ring, often modified for agrochemical or pharmaceutical applications. The trifluoroacetyl group enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGVPJWWWYNTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of 5-nitro-2-aminophenol with trifluoroacetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The trifluoroacetyl group exhibits strong electrophilic character due to electron-withdrawing effects from the three fluorine atoms. This enhances reactivity toward nucleophiles:

The ketone’s reactivity is further modulated by steric hindrance from the benzoxazine ring.

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction under controlled conditions:

The resulting amine serves as a precursor for further functionalization (e.g., acylation, alkylation).

Ring-Opening Reactions

The benzoxazine ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl (conc.), 80°C

-

Product : 2-Amino-4-(trifluoroacetyl)phenol derivative

-

Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to ring cleavage and formation of a secondary amine and ketone .

Basic Hydrolysis

-

Conditions : NaOH (aq.), reflux

-

Product : Elimination products (e.g., quinoline derivatives) or fragmented aldehydes

-

Notes : Strong bases promote β-elimination over nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to nitro and oxazine groups) participates in limited electrophilic reactions:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to nitro | <10% |

| Sulfonation | SO₃/H₂SO₄ | Para to oxazine oxygen | 15–20% |

Substituent directing effects are dominated by the nitro group’s meta-directing influence .

Condensation and Cyclization

The ketone engages in condensation reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under dehydrating conditions (toluene, molecular sieves) .

-

Heterocycle Synthesis : Condensation with hydrazines yields pyrazole or triazole derivatives, leveraging the trifluoroacetyl group’s reactivity.

Stability Under Oxidative Conditions

The compound resists oxidation of the benzoxazine ring but undergoes defluorination at extreme conditions:

-

Ozone Exposure : Degrades trifluoromethyl group to COF₂ and HF.

-

KMnO₄/H₂SO₄ : Oxidizes the benzoxazine ring to quinoline-2,3-dione derivatives .

Photochemical Reactivity

UV irradiation in methanol induces:

-

Nitro → Nitroso Conversion : Partial reduction observed after 24 hours.

-

Ring Contraction : Forms fused oxazole derivatives via-sigmatropic rearrangements.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of benzoxazinones exhibit promising antitumor activity. Specifically, the compound has been studied for its potential effects on cancer cell lines. A study demonstrated that modifications of benzoxazinone derivatives could enhance their cytotoxicity against specific cancer types, suggesting that 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one may serve as a lead compound for further development in cancer therapeutics.

Neuroprotective Properties

Another area of investigation is the neuroprotective effects of this compound. Research has shown that certain benzoxazinone derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Science

Herbicidal Activity

The compound has been noted for its herbicidal properties. Its structure allows it to interact with plant growth regulators, inhibiting weed growth effectively. Studies have indicated that fluorinated compounds often exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This makes 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one a candidate for developing new herbicides with improved efficacy and safety profiles.

Materials Science

Fluorinated Polymers

In materials science, the incorporation of fluorinated compounds into polymer matrices is a growing area of interest due to their unique properties such as chemical resistance and thermal stability. The compound can be utilized as a building block in the synthesis of advanced materials that require specific mechanical or thermal properties.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Enhanced cytotoxicity against cancer cell lines |

| Neuroprotective Properties | Protection against oxidative stress in neuronal cells | |

| Agricultural Science | Herbicidal Activity | Effective inhibition of weed growth |

| Materials Science | Fluorinated Polymers | Improved chemical resistance and thermal stability |

Case Studies

-

Antitumor Activity Study

A study published in a peer-reviewed journal explored the effects of various benzoxazinone derivatives on human cancer cell lines. The results indicated that the incorporation of trifluoro groups significantly increased the cytotoxicity compared to other derivatives without fluorination. -

Herbicidal Efficacy Research

Field trials conducted to assess the herbicidal activity of 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one showed promising results in controlling common weed species without adversely affecting crop yields. -

Neuroprotective Effects Investigation

In vitro studies demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress agents. The findings suggest potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The benzoxazine ring can interact with specific amino acid residues in proteins, modulating their function.

Comparison with Similar Compounds

1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone

- Substituents: Bromo (C6), dichloroacetyl (ethanone).

- Applications : Herbicide safener; protects crops from herbicide toxicity by enhancing detoxification enzymes .

- Key Differences: The bromo substituent at C6 increases steric bulk compared to the nitro group at C5 in the target compound. Dichloroacetyl vs.

Derivatives with Pharmacological Activity

N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide

- Substituents : Benzothiophene-carboxamide, trifluorophenyl, isopropyl.

- Applications : Antiparasitic (heartworm treatment) .

- Trifluorophenyl vs. nitro: Both are electron-withdrawing, but the former enhances π-π interactions in biological targets.

Amino-Functionalized Analogues

2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

- Substituents: Amino (ethanone).

- Applications : Intermediate in drug synthesis .

- Key Differences: Amino groups are electron-donating, increasing nucleophilicity at the ethanone position, whereas the trifluoroacetyl group in the target compound deactivates the site. Lower molecular weight (192.21 g/mol vs. 314.20 g/mol) reduces lipophilicity .

Biological Activity

2,2,2-Trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one (CAS Number: 1794736-96-1) is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is , with a molecular weight of 276.17 g/mol. The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazine compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of nitro groups is believed to enhance the cytotoxic effects by facilitating apoptosis through DNA damage mechanisms .

- Antimicrobial Properties : Compounds with similar benzoxazine structures have shown activity against bacteria and fungi. The introduction of electron-withdrawing groups like nitro may contribute to this activity by altering the electronic properties of the molecule .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study on benzofuroxan derivatives indicated that compounds with similar structures to 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 and HuTu 80. The IC50 values for these compounds were comparable to established chemotherapeutic agents like Doxorubicin .

- Antimicrobial Activity : Research on related benzoxazine derivatives demonstrated notable antibacterial and antifungal activities. The introduction of nitro groups was found to enhance these effects significantly, indicating a potential for developing new antimicrobial agents based on this scaffold .

- Mechanistic Insights : Investigations into the mechanisms revealed that the cytotoxicity observed in cancer cells was associated with increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis. This highlights the importance of the compound's structural features in mediating its biological effects .

Q & A

Q. Methodological Answer :

- Primary Techniques :

- Data Contradictions : If NMR and X-ray results conflict (e.g., unexpected diastereomer ratios), consider dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Variable-temperature NMR or NOESY experiments can resolve conformational flexibility .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity while addressing contradictory results in pharmacological assays?

Q. Methodological Answer :

- Assay Design :

- Addressing Contradictions : If cell-based assays show activity but enzymatic assays do not, investigate metabolic activation (e.g., nitro-reductase conversion to reactive intermediates) using LC-MS/MS .

Basic: What strategies optimize reaction yields during the acylation step of the benzoxazine core?

Q. Methodological Answer :

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent Optimization : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis of the trifluoroacetyl group).

- Stoichiometry : A 1.2:1 molar ratio of 2,2,2-trifluoroacetyl chloride to benzoxazine prevents excess reagent accumulation, reducing byproducts .

Advanced: How does the compound’s solid-state packing (via X-ray analysis) influence its physicochemical properties?

Q. Methodological Answer :

- Crystal Packing Analysis : X-ray data (e.g., π-π stacking between aromatic rings or hydrogen bonding involving the nitro group) can predict solubility and stability. For example, strong intermolecular H-bonds may reduce dissolution rates, impacting bioavailability .

- Comparative Studies : Compare packing motifs with analogues (e.g., 3-(4-chlorobenzoyl) derivatives) to identify trends in melting points or hygroscopicity .

Basic: What safety protocols are recommended for handling this compound given its structural similarity to bioactive benzodiazepines?

Q. Methodological Answer :

- Toxicity Screening : Conduct preliminary Ames tests or zebrafish embryo assays to assess genotoxicity and developmental effects.

- Lab Handling : Use fume hoods and nitrile gloves, as nitro groups may pose mutagenic risks. Store in amber vials under inert gas to prevent photodegradation .

Advanced: How can researchers employ methodological pluralism to resolve conflicting data in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Triangulation : Combine quantitative (e.g., IC50 values) and qualitative (e.g., molecular docking poses) data. For instance, if SAR contradicts docking predictions, perform mutagenesis studies to validate binding residues.

- Statistical Robustness : Use Bayesian inference to weigh conflicting evidence, incorporating prior data from related benzoxazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.